molecular formula C18H34O2 B1679534 Rosaprostol CAS No. 56695-65-9

Rosaprostol

Cat. No. B1679534
CAS RN: 56695-65-9
M. Wt: 298.5 g/mol
InChI Key: AFXIYCQCXHMOPX-UHFFFAOYSA-N
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Description

Rosaprostol is a prostanoid . It has the molecular formula C18H34O3 . It is also known by other names such as 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid .


Synthesis Analysis

Enantiopure stereomers of rosaprostol were synthesized from diastereomeric building blocks . The conversion of one of these building blocks into a rosaprostol stereomer was accomplished in nine steps . Another synthesis of racemic rosaprostol was achieved in seven steps starting from dimethyl methanephosphonate .


Molecular Structure Analysis

Rosaprostol has a molecular weight of 298.5 g/mol . Its IUPAC name is 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

The synthesis of rosaprostol involves key steps like intramolecular carbenoid cyclization and the Horner−Wittig reaction . The latter was used for the introduction of the methoxycarbonylhexyl moiety at C (2) of the cyclopentanone ring .


Physical And Chemical Properties Analysis

Rosaprostol has a molecular weight of 298.5 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 12 rotatable bonds .

Scientific Research Applications

Application in the Field of Gastroenterology

Rosaprostol is primarily used as an antiulcer drug . It belongs to a series of 19,20-dinorprostanoic acid derivatives .

Summary of the Application

Rosaprostol exhibits gastric antisecretory activity and cytoprotective action . It is used for the treatment of gastric and duodenal ulcers . The sodium salt of Rosaprostol has been marketed in Italy as Rosal .

Methods of Application or Experimental Procedures

The synthesis of Rosaprostol involves several steps. Four enantiomerically pure stereoisomers of Rosaprostol were synthesized from the enantiomers of 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone as chiral substrates . These substrates were obtained by resolution of racemic 3 with (+)-®-1-(1-naphthyl)ethylamine . The conversion of (+)-3 into Rosaprostol stereoisomer (−)-1a was accomplished in four steps .

Results or Outcomes Obtained

The synthesis of Rosaprostol stereoisomer (−)-1a from the starting cyclopentanone phosphonate (+)-3 was accomplished in four steps with a 56% overall yield . A slightly improved procedure of the last two steps of the transformation of (+)-3 into (−)-1a allowed an increase in the overall yield to 64% . The remaining two stereoisomers, (−)-1b and (+)-1d, were obtained from (−)-1a and (+)-1c in 71 and 68% yield, respectively .

Labor Induction

Misoprostol is used to induce labor . It stimulates prostaglandin receptors in the uterus and cervix, increasing the strength and frequency of contractions .

Abortion

Misoprostol is used in conjunction with other medications like mifepristone or methotrexate for first-trimester abortions . It can be taken by mouth, dissolved in the mouth, or placed in the vagina .

Treatment of Postpartum Hemorrhage

Misoprostol is used to treat postpartum bleeding due to poor contraction of the uterus . It can also be used rectally for this purpose .

Prevention of NSAID-Induced Gastric Ulcers

Misoprostol is used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) . It reduces gastric acid secretion from parietal cells .

Management of Miscarriages

Misoprostol is used off-label for the management of miscarriages . It helps to expel the pregnancy tissue from the uterus .

Insertion of Intrauterine Contraceptive Device

Misoprostol is sometimes used to soften the cervix before the insertion of an intrauterine device (IUD), making the procedure easier .

Labor Induction

Misoprostol is used to induce labor . It stimulates prostaglandin receptors in the uterus and cervix, increasing the strength and frequency of contractions .

Abortion

Misoprostol is used in conjunction with other medications like mifepristone or methotrexate for first-trimester abortions . It can be taken by mouth, dissolved in the mouth, or placed in the vagina .

Treatment of Postpartum Hemorrhage

Misoprostol is used to treat postpartum bleeding due to poor contraction of the uterus . It can also be used rectally for this purpose .

Prevention of NSAID-Induced Gastric Ulcers

Misoprostol is used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) . It reduces gastric acid secretion from parietal cells .

Management of Miscarriages

Misoprostol is used off-label for the management of miscarriages . It helps to expel the pregnancy tissue from the uterus .

Insertion of Intrauterine Contraceptive Device

Misoprostol is sometimes used to soften the cervix before the insertion of an intrauterine device (IUD), making the procedure easier .

properties

IUPAC Name

7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOJFAMEOVURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56695-66-0 (mono-hydrochloride salt)
Record name 9-Hydroxy-19,20-bisnorprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401021611, DTXSID80866585
Record name Rosaprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

CAS RN

82598-17-2, 56695-65-9
Record name 9-Hydroxy-19,20-bisnorprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosaprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosaprostol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
M Mikołajczyk, R Żurawiński - The Journal of Organic Chemistry, 1998 - ACS Publications
… of functionalized cyclopentanones, we selected rosaprostol 1, a trade name for … rosaprostol 1 are few in number and of low efficiency. To date, four independent syntheses of rosaprostol …
Number of citations: 23 pubs.acs.org
B Łukasik, W Perlikowska, R Zurawinski… - The Journal of …, 2015 - ACS Publications
… of our earlier work on rosaprostol 1, we report herein the first … stereogenic centers in the structure of rosaprostol 1 (at C-1, C… synthesis of two stereomeric rosaprostol methyl esters. …
Number of citations: 5 pubs.acs.org
R Fumagalli, R Caponi, A Corsini, A Brambilla… - Prostaglandins, 1985 - Elsevier
… in the protection of rat gastric mucosa by rosaprostol (the Na salt of 9-… Pretreatment with rosaprostol by gavage prevented gastric … groups in the gastric protective effect of rosaprostol. …
Number of citations: 13 www.sciencedirect.com
W Perlikowska, R Żurawiński… - Beilstein Journal of …, 2016 - beilstein-journals.org
… [20-22], we decided to synthesize all four rosaprostol stereoisomers 1a–d in enantiomerically pure form (Figure 2). The two rosaprostol stereoisomers 1c and 1d have an absolute …
Number of citations: 4 www.beilstein-journals.org
S Tanimori, T kainuki, M Nakayama - Bioscience, biotechnology, and …, 1992 - jstage.jst.go.jp
… The conversion of keto acid 13 to rosaprostol has already been reported“) Thus, according to the literature proceduref’S’ reduction of 13 with sodium borohydride in …
Number of citations: 15 www.jstage.jst.go.jp
R Di Murro, E Camarri, D Ciani, L Mariotti… - … journal of clinical …, 1988 - europepmc.org
… + rosaprostol exhibited a frequency and severity of symptoms lower than those recorded in subjects receiving NSAIDs + placebo. Rosaprostol … the action of rosaprostol on the mucosal …
Number of citations: 6 europepmc.org
MC Murcia, G de la Herran, J Plumet, AG Csaky - Synlett, 2007 - thieme-connect.com
We report a concise synthesis of the enantiomerically pure 1, 2-trans-1, 5-cis-methyl esters of rosaprostol, a prostaglandin derivative used for the treatment of gastric and duodenal …
Number of citations: 7 www.thieme-connect.com
M Mikoajczyk, M Mikina, A Jankowiak… - Synthesis, 2000 - thieme-connect.com
… Rosaprostol is a trade name for 7-(2-hexyl-5… We recently reported an efficient synthetic approach to rosaprostol 5 starting from … a new strategy for the synthesis of rosaprostol 5 using the …
Number of citations: 5 www.thieme-connect.com
D Foschi, E Trabucchi, M Galeone… - … journal of tissue …, 1988 - europepmc.org
We studied the effect of a new prostaglandin analogue, 9-hydroxy-19, 20-bis-norprostanoic acid (rosaprostol), on the duodenal mucosa of humans after administration of 40% ethanol. …
Number of citations: 3 europepmc.org
E Benfenati, R Fanelli, C Chiabrando, U Valcavi… - …, 1988 - europepmc.org
… (Rosaprostol) is an antiulcer compound with antisecretory and cytoprotective action. We studied the metabolites of Rosaprostol … of them, deuterated Rosaprostol was administered to rats …
Number of citations: 2 europepmc.org

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